molecular formula C8H5BrF5N B1410342 4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline CAS No. 1805104-57-7

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline

Cat. No.: B1410342
CAS No.: 1805104-57-7
M. Wt: 290.03 g/mol
InChI Key: AWRJLRNTSREYAD-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline is a versatile aromatic amine building block engineered for advanced molecular design in pharmaceutical and agrochemical research. Its strategic functionalization with bromine, difluoromethyl, and trifluoromethoxy groups provides multiple, orthogonal sites for chemical modification. The bromine atom serves as a prime handle for pivotal palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the efficient construction of complex biaryl and other extended carbon frameworks . The aniline group offers a complementary reactive site for derivatization through diazotization, acylation, or alkylation, allowing researchers to introduce diverse amine functionalities or link the molecule to other complex entities . The incorporation of fluorine is a key design feature. The difluoromethyl (CF2H) group is a notable bioisostere, capable of serving as a hydrogen bond donor, which can mimic alcohols, thiols, or amides to optimize interactions with biological targets . This characteristic, combined with the influence of both the CF2H and trifluoromethoxy groups on the molecule's lipophilicity and metabolic stability, makes this intermediate particularly valuable for modulating the absorption, distribution, and permeability properties of lead compounds . As such, this chemical is a critical synthon for medicinal chemists developing novel active pharmaceutical ingredients (APIs), especially in the synthesis of potential antiviral agents and enzyme inhibitors . Its application also extends to material science, where it is used in the development of monomers for organic electronics due to the precise electronic tuning afforded by its fluorine substituents .

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-1-3(7(10)11)6(15)2-4(5)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRJLRNTSREYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches Based on Halogenated Aniline Derivatives

Given the presence of bromo, difluoromethyl, and trifluoromethyl groups on an aniline core, synthetic strategies may involve:

  • Halogenation Reactions : Introducing bromine and fluorine atoms onto the aniline ring through electrophilic aromatic substitution.
  • Functional Group Introduction : Incorporating difluoromethyl and trifluoromethyl groups using appropriate reagents and catalysts.
  • Protecting Group Chemistry : Employing protecting groups to control the regioselectivity of reactions and prevent unwanted side reactions.

Preparation of 2-Bromo-5-Fluoroaniline (Similar Compound)

A method for preparing 2-bromo-5-fluoroaniline involves a multi-step synthesis starting from 4-fluoroaniline:

  • Step 1: Acylation : React 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.
    • Toluene is added to a flask, followed by 4-fluoroaniline.
    • The mixture is cooled, and acetic anhydride is added dropwise.
    • The reaction is maintained at a controlled temperature.
    • Water is added, the mixture is stirred, and the solid is collected by suction filtration, washed, and dried to yield 4-fluoroacetanilide.
  • Step 2: Nitration : React 4-fluoroacetanilide with concentrated sulfuric acid and fuming nitric acid to generate 2-nitro-4-fluoroacetanilide.
    • Toluene is added to a flask, followed by 4-fluoroacetanilide.
    • The mixture is cooled, and concentrated sulfuric acid is added dropwise, followed by fuming nitric acid while maintaining the temperature.
    • The reaction solution is slowly poured into ice water, allowed to stand for delamination, and the aqueous layer is extracted with dichloromethane.
    • The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and evaporated to obtain 2-nitro-4-fluoroacetanilide.
  • Step 3: Bromination : React 2-nitro-4-fluoroacetanilide with sodium nitrite in the presence of a brominating agent under acidic conditions to produce 2-bromo-5-fluoronitrobenzene.
  • Step 4: Reduction : Reduce 2-bromo-5-fluoronitrobenzene with a reducing agent to obtain 2-bromo-5-fluoroaniline.

Preparation of 3-Bromo-5-trifluoromethylaniline (Similar Compound)

The preparation of 3-bromo-5-trifluoromethylaniline involves a sequence of reactions starting from 4-bromo-2-trifluro toluidine:

  • Acetylation : React 4-bromo-2-trifluro toluidine with acetic anhydride in the presence of acetic acid.
    • Acetic acid is added to a flask, followed by acetic anhydride.
    • 4-bromo-2-trifluro toluidine is added dropwise at a controlled temperature.
    • The mixture is incubated until the raw material disappears.
    • The mixture is poured into frozen water, and the solid is collected by suction filtration, washed, and dried.
  • Nitration : Nitrate the acetylated compound with sulfuric acid and nitric acid.
    • Sulfuric acid is added to a reactor, followed by the acetylated material.
    • The mixture is stirred and cooled, and nitric acid is added dropwise.
    • The mixture is poured into water, and the solid is collected by filtration and washed until neutral.
  • Deacetylation : Hydrolyze the acetylated compound with hydrochloric acid.
    • Water is added to the reaction flask, followed by hydrochloric acid and the nitrated material.
    • The mixture is heated to reflux until hydrolysis is complete.
    • The mixture is adjusted to alkaline pH with ammonium hydroxide, and the solid is collected by suction filtration, washed, and dried.
  • Deamination : React the deacetylated compound with sodium nitrite in sulfuric acid.
    • Sulfuric acid is added to a flask, and sodium nitrite is added in batches while maintaining the temperature.
    • The above gob of material is added, and the mixture is stirred.
    • The liquid is slowly added to phosphoric acid, and the mixture is stirred. Orthophosphorous acid is added, followed by cupric oxide in batches.
    • The mixture is stirred, and the solid is removed by water filtration and alkali cleaning.
  • Reduction : Reduce the deaminated compound using iron powder and acetic acid.
    • Iron powder is added to a reactor, followed by water and glacial acetic acid.
    • The mixture is heated to reflux and then cooled. The deaminated material is added dropwise.
    • Water is added, and the mixture is heated to reflux to steam.

Spectroscopic Techniques for Characterization

To confirm the structure and purity of the synthesized compound, the following spectroscopic techniques can be employed:

  • NMR Spectroscopy :
    • ¹H NMR to identify aromatic protons.
    • ¹³C NMR to identify carbon environments.
    • ¹⁹F NMR to identify fluorine environments (e.g., -CF₃ at δ -62 to -65 ppm, -CF₂H at δ -110 to -115 ppm).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight.
  • Infrared Spectroscopy : To identify functional groups present in the molecule.

Reaction Optimization Strategies

  • Catalyst Selection : Use appropriate catalysts to enhance reaction rates and yields.
  • Solvent Selection : Optimize solvent choice to improve solubility and reactivity.
  • Temperature Control : Maintain optimal reaction temperatures to minimize side reactions.
  • Protecting Groups : Use protecting groups to direct regioselectivity and prevent unwanted reactions.

Solubility and Stability Considerations

  • Solubility : The compound is likely to have low solubility in water but may be soluble in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Stability : The compound may be hygroscopic and light-sensitive. Store under an inert atmosphere at low temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are used.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related halogenated anilines with variations in substituent type, position, and electronic properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline Br (4), CF₂H (2), CF₃ (5) C₈H₅BrF₅N 292.03* Enhanced lipophilicity and metabolic stability; versatile synthetic handle
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Br (4), F (2), CF₃ (5) C₇H₄BrF₄N 274.02 Lower steric bulk than difluoromethyl analog; pKa = 1.27
5-Bromo-2-iodo-4-(trifluoromethyl)aniline Br (5), I (2), CF₃ (4) C₇H₄BrF₃IN 365.92 Higher molecular weight due to iodine; potential for radioimaging
2-Bromo-5-(trifluoromethyl)aniline Br (2), CF₃ (5) C₇H₅BrF₃N 240.02 Simpler structure; used in cholinesterase inhibitor synthesis
5-Bromo-2-chloro-4-(trifluoromethyl)aniline Br (5), Cl (2), CF₃ (4) C₇H₄BrClF₃N 274.46 Chlorine substitution enhances electrophilicity for nucleophilic reactions

*Calculated value based on substituent contributions.

Physicochemical Properties

  • Acidity: The difluoromethyl group (CF₂H) in the target compound increases acidity compared to the monofluoro analog (pKa ~1.27 for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline) due to stronger electron-withdrawing effects .
  • Solubility : Trifluoromethyl groups generally reduce aqueous solubility but improve lipid membrane permeability, critical for drug delivery .

Biological Activity

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of multiple fluorine substituents. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C8H5BrF5N
  • CAS Number : 1805104-57-7

The presence of bromine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, which are critical factors influencing its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to various enzymes and receptors, potentially influencing several biological pathways.

Interaction with Enzymes

Research indicates that fluorinated compounds often exhibit increased potency in enzyme inhibition. For instance, studies on similar compounds have shown that trifluoromethyl substitutions can significantly enhance inhibitory activity against histone deacetylases (HDACs), which are critical in cancer biology . The introduction of fluorine atoms can stabilize the interaction with the target enzyme, leading to improved therapeutic outcomes.

Anticancer Properties

Several studies have highlighted the anticancer potential of fluorinated anilines. For example, compounds with trifluoromethyl groups have been shown to inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall in the low micromolar range, indicating significant potency against tumor cells .

Cell Line IC50 (μM) Reference
DU145 (Prostate Cancer)1.5
Hep-G2 (Liver Cancer)0.88
Jurkat (T-cell Leukemia)2.0

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways within bacteria .

Case Studies

  • Study on HDAC Inhibition :
    A recent study evaluated the effects of trifluoromethylated compounds on HDAC activity. The results indicated that such modifications led to enhanced inhibition compared to non-fluorinated analogs, suggesting a promising avenue for cancer therapeutics .
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial properties of related aniline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that fluorinated anilines exhibited a broader spectrum of activity than their non-fluorinated counterparts, emphasizing the role of fluorine in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves bromination and fluoromethylation of aniline derivatives. A critical step is the use of methyl tert-butyl ether (MTBE) as a solvent combined with sodium hydroxide for phase separation, ensuring efficient purification . Optimizing stoichiometry (e.g., 1:1 molar ratio of brominating agents to precursors) and maintaining temperatures below 50°C can suppress side reactions. For fluoromethylation, trifluoromethylating reagents like Ruppert-Prakash reagent (TMSCF₃) are effective under inert atmospheres .
  • Yield Optimization : Isolated yields >90% are achievable via liquid-liquid extraction and column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and CF₃ groups (δ 119–122 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 292.98 (calculated for C₈H₅BrF₅N) .
  • IR Spectroscopy : Stretching bands for NH₂ (~3400 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline
Reactant of Route 2
4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline

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